molecular formula C11H11NO2 B12899352 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone CAS No. 57778-45-7

1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone

Cat. No.: B12899352
CAS No.: 57778-45-7
M. Wt: 189.21 g/mol
InChI Key: OGUZRCDXKSMGMQ-UHFFFAOYSA-N
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Description

1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of the isoxazole ring in various compounds has been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .

Preparation Methods

The synthesis of 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of the isoxazole ring. This reaction is typically carried out under mild conditions using a suitable catalyst . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process.

Chemical Reactions Analysis

1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Some of the key applications include:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

    Biology: The compound has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents targeting various diseases.

    Medicine: The compound is being investigated for its potential use in the treatment of various medical conditions, including cancer, infectious diseases, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone can be compared with other similar compounds, such as:

  • 1-(3-Methylbenzo[c]isoxazol-6-yl)ethanone
  • 1-(3-Propylbenzo[c]isoxazol-6-yl)ethanone
  • 1-(3-Butylbenzo[c]isoxazol-6-yl)ethanone

These compounds share a similar isoxazole core structure but differ in the substituents attached to the ring. The unique properties of this compound, such as its specific biological activities and chemical reactivity, make it distinct from these related compounds.

Biological Activity

1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H11N1O2
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 57778-45-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate cellular pathways by binding to specific sites on these targets, influencing physiological responses.

Biological Activities

Several studies have reported on the biological activities associated with this compound:

  • Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : The compound has also demonstrated potential anticancer activity in vitro. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Anti-inflammatory Effects : Preliminary findings indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of isoxazole compounds, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

Properties

CAS No.

57778-45-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(3-ethyl-2,1-benzoxazol-6-yl)ethanone

InChI

InChI=1S/C11H11NO2/c1-3-11-9-5-4-8(7(2)13)6-10(9)12-14-11/h4-6H,3H2,1-2H3

InChI Key

OGUZRCDXKSMGMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC(=CC2=NO1)C(=O)C

Origin of Product

United States

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